molecular formula C13H16N2O3 B2780568 5-Oxolenacil CAS No. 1270965-07-5

5-Oxolenacil

Cat. No.: B2780568
CAS No.: 1270965-07-5
M. Wt: 248.282
InChI Key: NNPFLBDSCLFQNM-UHFFFAOYSA-N
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Description

5-Oxolenacil: is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxolenacil typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino alcohols with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride, which facilitate the formation of the oxazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 5-Oxolenacil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Oxolenacil is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in developing new therapeutic agents .

Medicine: Due to its biological activities, this compound is being investigated for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for various medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 5-Oxolenacil involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative of this compound being studied .

Comparison with Similar Compounds

Uniqueness of 5-Oxolenacil: this compound stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-10-7-6-9-11(10)12(17)15(13(18)14-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPFLBDSCLFQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027055
Record name 3-Cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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